molecular formula C17H20BrN B412640 2-(4-Bromophenyl)-5-hexylpyridine CAS No. 99217-24-0

2-(4-Bromophenyl)-5-hexylpyridine

Cat. No.: B412640
CAS No.: 99217-24-0
M. Wt: 318.3g/mol
InChI Key: XAXDXPBARMKVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-5-hexylpyridine is an organic compound of significant interest in advanced chemical research and development. It belongs to a class of chemical building blocks where a pyridine ring is functionalized with a 4-bromophenyl group at the 2-position and a hexyl chain at the 5-position. This specific structure, featuring an extended alkyl chain, suggests potential applications in the synthesis of more complex molecules and in materials science . Compounds with the 2-(4-bromophenyl)pyridine core are highly valued in scientific research, particularly as key intermediates in the development of pharmaceuticals and as building blocks in organic synthesis . The bromophenyl moiety can act as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in creating biaryl systems . The hexyl substituent may be studied for its influence on the compound's lipophilicity, crystallinity, and self-assembly properties. Researchers utilize this chemical and its derivatives in the discovery and optimization of new therapeutic agents and functional materials . As with all specialized fine chemicals, quality and consistency are paramount. This product is intended for research purposes only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

99217-24-0

Molecular Formula

C17H20BrN

Molecular Weight

318.3g/mol

IUPAC Name

2-(4-bromophenyl)-5-hexylpyridine

InChI

InChI=1S/C17H20BrN/c1-2-3-4-5-6-14-7-12-17(19-13-14)15-8-10-16(18)11-9-15/h7-13H,2-6H2,1H3

InChI Key

XAXDXPBARMKVEL-UHFFFAOYSA-N

SMILES

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Contextualizing Pyridyl Substituted Organic Compounds in Materials Science and Organic Synthesis

Pyridyl-substituted organic compounds are a cornerstone of modern chemistry, demonstrating remarkable versatility in both materials science and organic synthesis. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and structural properties to molecules. chemicalbook.combirmingham.ac.uk Its aromatic nature allows it to participate in π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. ntu.ac.uk

In materials science, these characteristics are harnessed to create liquid crystals, polymers, and functional dyes. The position of the nitrogen atom within a phenylpyridine structure, for instance, significantly influences the resulting material's properties. Research on analogous systems reveals that replacing a -CH= group in a biphenyl (B1667301) system with a nitrogen atom at the 2-position tends to lower both the melting point and the nematic-isotropic (N-I) transition temperatures. ntu.ac.uk This is a critical consideration in the design of liquid crystals for display technologies. For example, compounds structurally similar to 2-(4-Bromophenyl)-5-hexylpyridine, such as 4-(5-n-alkyl-2-pyridyl)phenyl alkanoates, are investigated for their potential in surface-stabilized ferroelectric display devices due to their exhibition of nematic and smectic phases. rsc.org

In organic synthesis, the pyridine moiety is a valuable building block. mdpi.comwikipedia.org Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and complex ligands for catalysis. ntu.ac.uk The development of efficient synthetic routes to substituted pyridines, such as those involving Grignard reactions or transition metal-catalyzed cross-coupling reactions, is an active area of research, enabling the precise construction of molecules like this compound. mdpi.comacs.org

Significance of Brominated Aryl and Alkylpyridine Motifs in Advanced Chemical Structures

The brominated aryl motif is a versatile tool in chemical design. The bromine atom is an effective functional handle for further chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. This allows for the straightforward elaboration of the molecular structure, connecting the bromo-substituted core to other molecular fragments to build more complex architectures. researchgate.net For instance, related compounds like 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289) are considered useful intermediates in the synthesis of electroluminescent materials and novel supramolecules. researchgate.net Furthermore, the presence of bromine on the phenyl ring alters the electronic properties of the molecule. It acts as a weak electron-withdrawing group and its p-electrons can conjugate with the π-electrons of the aromatic ring, influencing the molecule's optical absorption and molecular orbital energy levels. acs.org

The alkylpyridine motif , in this case, a hexyl group attached to the pyridine (B92270) ring, primarily influences the molecule's physical properties. Long alkyl chains are known to impact solubility, often increasing it in non-polar organic solvents. In the context of materials science, particularly liquid crystals, the length and structure of the alkyl chain are critical determinants of the mesophase behavior (e.g., nematic, smectic) and the transition temperatures between these phases. rsc.org Molecular dynamics simulations on similar systems have shown that alkyl-substituted pyridines, like 4-ethylpyridine, tend to occupy the interface between different phases (e.g., oil and water), with the pyridine nitrogen orienting towards the more polar phase. cardiff.ac.uk This amphiphilic character is crucial for applications in sensors, emulsions, and self-assembling systems.

Theoretical and Computational Investigations of 2 4 Bromophenyl 5 Hexylpyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic nature and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy levels. rjmseer.comqulacs.org

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium to large-sized molecules. iiste.orgrub.de DFT calculations are employed to find the lowest energy structure (geometry optimization) and to determine various electronic properties. researchgate.netnih.gov For 2-(4-Bromophenyl)-5-hexylpyridine, a common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p) to achieve reliable results. iiste.orgarxiv.org

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the most stable three-dimensional arrangement. The resulting optimized structure reveals key geometric parameters. A significant feature is the dihedral angle between the pyridine (B92270) and the bromophenyl rings, which dictates the extent of π-conjugation between the two aromatic systems. The flexible hexyl chain also adopts a low-energy, staggered conformation.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterDescriptionPredicted Value
Bond Lengths
C-BrCarbon-Bromine bond length~1.91 Å
C-C (inter-ring)Bond connecting the two rings~1.49 Å
C=N (pyridine)Average Carbon-Nitrogen bond in the ring~1.34 Å
Bond Angles
C-C-N (pyridine)Angle within the pyridine ring~123.8°
C-C-C (inter-ring)Angle involving the inter-ring bond~121.5°
Dihedral Angle
Phenyl-PyridineTorsion angle between the aromatic rings~35-40°

Note: These values are illustrative and represent typical results from DFT calculations for similar molecular structures.

Electronic properties such as the dipole moment can also be calculated. The significant difference in electronegativity between the nitrogen in the pyridine ring and the bromine atom results in a notable molecular dipole moment, which influences the molecule's solubility and intermolecular interactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than standard DFT for electronic properties, albeit at a much greater computational expense. aps.org These high-level calculations are often used to benchmark and validate the results obtained from more cost-effective DFT methods, providing a "gold standard" for properties like total electronic energy and reaction barriers. For a molecule like this compound, ab initio calculations would provide a more precise value for its electronic energy and polarizability.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. imperial.ac.ukslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be primarily located on the electron-rich bromophenyl moiety. In contrast, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This spatial separation of frontier orbitals is characteristic of donor-acceptor systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with the energy required for electronic transitions, often corresponding to absorption in the UV-visible spectrum. ajchem-a.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyDescriptionPredicted Value (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
HOMO-LUMO Gap Energy difference between LUMO and HOMO~ 5.3 eV

Note: These energy values are typical for this class of compounds and are derived from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. nih.gov Molecular Dynamics (MD) simulations are used to model the atomic motions of a molecule over time, providing insights into its conformational flexibility and dynamic behavior. nih.govmdpi.com

An MD simulation of this compound would typically place the molecule in a simulated box of solvent (like water or chloroform) and use a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom and predict its subsequent motion. researchgate.net Key dynamic behaviors to study include:

Hexyl Chain Flexibility : The long alkyl chain can adopt numerous conformations, and MD simulations can map the energy landscape associated with its various folded and extended states. lumenlearning.comscribd.com

Inter-ring Rotation : The simulation would track the rotation around the single bond connecting the phenyl and pyridine rings, revealing the energy barriers between different rotational conformations (rotamers). youtube.commaricopa.edu

Exploration of Intermolecular Interactions through Computational Modeling

The way molecules interact with each other determines the properties of materials in the condensed phase (liquids and solids). Computational modeling can be used to explore the non-covalent interactions that this compound can form. pku.edu.cn Key interactions include:

π-π Stacking : The aromatic pyridine and phenyl rings can stack on top of each other, an interaction that is important for the formation of molecular aggregates and liquid crystal phases.

Halogen Bonding : The bromine atom can act as a Lewis acid, forming a directional, non-covalent interaction with a Lewis base (an electron-rich atom like oxygen or nitrogen).

Van der Waals Forces : These interactions, particularly from the long hexyl chain, play a significant role in the molecule's packing in a solid or liquid state.

Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to identify and characterize these weak but structurally determinative interactions. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and helping to interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. chemrxiv.orgnih.gov These predictions can be crucial for confirming the identity and structure of a synthesized compound. arxiv.orgarxiv.orguci.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netarxiv.orggaussian.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides strong evidence for structural assignment. rsc.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypeLocationPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic Pyridine ring (adjacent to N)~8.6~150
Bromophenyl ring (ortho to Br)~7.6~132
Aliphatic Hexyl chain (-CH₂- attached to ring)~2.7~35
Hexyl chain (terminal -CH₃)~0.9~14

Note: Shifts are relative to a standard (e.g., TMS) and are illustrative of values obtained from GIAO-DFT calculations.

IR Spectroscopy: Theoretical IR spectra are obtained from frequency calculations performed on the optimized geometry. nih.gov The calculations yield the vibrational frequencies and intensities of the molecule's normal modes. Each peak in the calculated spectrum corresponds to a specific type of atomic vibration, such as C-H stretching, C=N stretching in the pyridine ring, or the C-Br stretch. chemrxiv.orgnih.gov This information is highly useful for identifying the presence of specific functional groups within the molecule.

Advanced Applications in Materials Science

Liquid Crystalline Materials Research

The molecular structure of 2-(4-Bromophenyl)-5-hexylpyridine, combining a rod-like (calamitic) shape with specific electronic and steric features, makes it a prime candidate for the development of liquid crystalline materials, also known as mesogens.

Design Principles for Pyridine-Based Mesogens

The design of pyridine-based liquid crystals hinges on several key molecular principles. The fundamental requirement is molecular shape anisotropy, typically a rigid, elongated core with flexible terminal groups. nih.gov The incorporation of a pyridine (B92270) ring into the mesogenic core introduces specific characteristics that distinguish these materials from their purely carbocyclic analogs. rsc.org

Key design principles include:

Core System Construction: The rigid core is typically built from aromatic or heteroaromatic systems. In this compound, the biphenyl-like core is formed by the phenyl and pyridine rings, providing the necessary rigidity. The development of new liquid crystal materials often involves incorporating heterocyclic rings like pyridine, pyrimidine, and others to enhance mesogenic stability. nih.gov

Flexible Terminal Chains: The presence of terminal alkyl or alkoxy chains, such as the hexyl group in the target molecule, is crucial. These chains enhance the fluidity of the material and lower melting points, promoting the formation of liquid crystal phases over a usable temperature range. mdpi.com

Supramolecular Interactions: Hydrogen bonding and halogen bonding are powerful tools in designing pyridine-based mesogens. While not directly forming dimers itself, the pyridine nitrogen can act as a hydrogen bond acceptor when mixed with complementary molecules like carboxylic acids, leading to the formation of supramolecular liquid crystals. rdd.edu.iq Similarly, the bromine atom can participate in halogen bonding, an interaction that can stabilize mesophases. rsc.org

Computational chemistry now plays a transformative role in guiding the design of these materials, allowing for the prediction of binding energies and molecular ordering before synthesis is undertaken. osti.govnsf.govresearchgate.net

Investigations into Mesophase Behavior and Thermal Stability

The mesophase behavior—the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable—is a critical property. For pyridine-containing compounds, this behavior is a delicate balance of molecular interactions.

Phase Type: Due to their elongated, rod-like shape, compounds like this compound are expected to form calamitic mesophases. The specific phase, whether the less-ordered nematic (N) phase or the more-ordered smectic (Sm) phases, depends on the strength of intermolecular forces. The presence of the hexyl chain often promotes the formation of smectic phases, where molecules align in layers. researchgate.net

The table below, compiled from data on related homologous series, illustrates the typical effect of alkyl chain length on the thermal stability of mesophases.

Compound Structure (Analog)Alkyl Chain Length (n)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
Pyridine-based Schiff Base/Ester6124.7157.332.6
Pyridine-based Schiff Base/Ester8119.5158.138.6
Pyridine-based Schiff Base/Ester10115.8154.538.7
Pyridine-based Schiff Base/Ester12114.9152.037.1
Data derived from studies on homologous series to show general trends. mdpi.com

Influence of Molecular Architecture and Substituent Effects on Mesogenicity

Even minor alterations to the molecular structure of a mesogen can lead to significant changes in its liquid crystalline properties. mdpi.com

Effect of Substituents: The nature and position of substituents are critical. The 4-bromophenyl group in the target molecule influences mesogenicity in several ways. The bromine atom is a polarizable substituent that increases intermolecular van der Waals forces, which can stabilize mesophases. Furthermore, lateral substituents, such as a fluoro group, have been shown to decrease the length-to-breadth ratio of the molecule, which can narrow the mesophase range. rsc.org The terminal hexyl group contributes to the molecular aspect ratio and promotes fluidity, which is essential for the formation of a mesophase. mdpi.com

Influence of the Pyridine Ring: The dipole moment associated with the pyridine ring (approximately 2.19 D) is a key factor. mdpi.com This dipole enhances intermolecular attractions, which can lead to higher clearing points compared to non-polar analogs. The position of the nitrogen atom is also crucial; for instance, mesophase formation in protonated alkylpyridines depends on the relative position of the alkyl chain and the nitrogen center. nih.gov

Organic Electronics and Optoelectronic Devices

The same features that make pyridyl-aryl compounds suitable for liquid crystals—namely their rigid, conjugated structure and inherent polarity—also make them promising candidates for use in organic electronics as semiconductors.

Role of Pyridyl-Aryl Frameworks in Organic Semiconductor Design

Pyridyl-aryl frameworks are increasingly used as building blocks for organic semiconductors, which form the active layer in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

n-Type Semiconductor Behavior: Pyridine is an electron-deficient (acceptor) ring due to the electronegative nitrogen atom. Incorporating it into a conjugated system tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This is a key strategy for designing n-type (electron-transporting) semiconductors, which are less common and generally have lower performance than their p-type (hole-transporting) counterparts. titech.ac.jp

Tunable Electronic Properties: The electronic properties of the pyridyl-aryl framework can be fine-tuned. Attaching electron-withdrawing groups (like the bromophenyl group) or electron-donating groups can further modify the HOMO and LUMO energy levels, allowing for the optimization of charge injection and transport properties. acs.orgnih.gov

Covalent Organic Frameworks (COFs): Phenylpyridine units are being used to construct COFs, which are crystalline, porous polymers. These materials are being explored as metal-free, heterogeneous photocatalysts and photoactive organic semiconductors, demonstrating the versatility of the pyridyl-aryl structure in creating ordered, functional materials. osti.govnih.govresearchgate.net

Theoretical and Experimental Aspects of Charge Transport in Related Systems

Charge transport in organic semiconductors is typically described by charge hopping between adjacent molecules in the solid state. The efficiency of this process is governed by two main parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V).

Theoretical Modeling: Density Functional Theory (DFT) is a powerful tool used to predict the charge transport properties of these materials. acs.orgnih.gov Calculations can determine the HOMO/LUMO energy levels, which are crucial for charge injection from electrodes, and the reorganization energy, which is the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. Theoretical studies on pentacene (B32325) derivatives substituted with pyridine rings show that such substitutions can significantly lower the LUMO level and improve crystal packing, leading to materials with enhanced ambipolar (both hole and electron) transport characteristics. acs.orgnih.gov

Experimental Characterization: The charge transport properties of materials based on these frameworks are experimentally measured by fabricating devices like OFETs. The field-effect mobility (μ) is a key performance metric. Studies on oligomers of N-pyridine carbazole (B46965) have shown that molecular shape (linear vs. hoop-shaped) dramatically affects charge transport, with the hoop-shaped molecule exhibiting a mobility six times higher than its linear counterpart, demonstrating the critical role of supramolecular arrangement. rsc.org The presence of pyridine can also influence the density of charge traps in the semiconductor layer, which directly impacts device performance. rsc.org

The table below summarizes key theoretical parameters for charge transport in related molecular systems.

Molecular System FeatureReorganization Energy (λ)Electronic Coupling (V)Predicted Effect on Mobility
Halogen SubstitutionModulated λ for holes and electronsImproved crystal stackingEnhanced ambipolar characteristics
Pyridine SubstitutionLowered λ for electronsImproved crystal stackingEnhanced n-type or ambipolar transport
Thiophene SubstitutionLowered λImproved crystal stackingEnhanced p-type or ambipolar transport
Data synthesized from theoretical studies on substituted pentacenes and related systems. acs.orgnih.gov

Potential for Integration in Organic Electroluminescent Devices (OLEDs)

The field of organic electronics has been revolutionized by the development of OLEDs, which rely on the electroluminescent properties of organic compounds. Phenylpyridine derivatives are a cornerstone of modern OLED technology, particularly as ligands in highly efficient phosphorescent iridium(III) complexes. researchgate.netacs.org The general structure of this compound suggests its potential utility as a ligand in such complexes. The pyridine ring can coordinate with a metal center, such as iridium, while the phenyl group can be involved in the emissive properties of the resulting complex.

The hexyl group, being an alkyl chain, can enhance the solubility of the compound in organic solvents, which is a crucial factor for the solution-based processing of OLEDs. Furthermore, the presence and length of alkyl chains can influence the film-forming properties and the morphology of the active layer in an OLED device, which in turn affects its efficiency and lifespan. The bromo-substituent on the phenyl ring can also play a significant role. The "heavy atom effect" of bromine can enhance spin-orbit coupling, which is a key mechanism for promoting the phosphorescence necessary for high-efficiency OLEDs that can harvest both singlet and triplet excitons. acs.org While specific performance data for this compound in OLEDs is not yet available, the characteristics of similar compounds are promising.

Below is a table illustrating the performance of OLEDs using various substituted phenylpyridine ligands in iridium complexes, highlighting the potential for this class of compounds.

Iridium Complex with Substituted Phenylpyridine Ligand Emission Color Maximum External Quantum Efficiency (EQE) Reference
Bis[2-(4′,6′-difluorophenyl)pyridinato-N,C2′]iridium(III) picolinate (B1231196) (FIrpic)Blue9.4% mdpi.com
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)Green11.4% researchgate.netmdpi.com
Bis(2-phenylpyridine)(3-(pyridin-2-yl)-2H-chromen-2-onate)iridium(III)Green-YellowNot Specified lumtec.com.tw

Table 1: Performance of select OLEDs incorporating substituted phenylpyridine iridium complexes.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The assembly of these molecules is guided by non-covalent intermolecular forces, leading to the formation of larger, well-organized structures. The molecular architecture of this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The structure of this compound allows for a variety of non-covalent interactions that can drive self-assembly:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with suitable donor molecules in a co-crystal or solution.

π-Stacking: The aromatic pyridine and phenyl rings are capable of engaging in π-stacking interactions. mdpi.com These interactions are crucial for the formation of columnar or layered supramolecular structures. The relative orientation of the rings (face-to-face or edge-to-face) will dictate the electronic properties of the resulting assembly.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. researchgate.netwikipedia.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. wikipedia.org In the case of this compound, the bromine atom could interact with the nitrogen atom of another pyridine ring or other Lewis basic sites, leading to the formation of defined supramolecular chains or networks. mdpi.comresearchgate.net Studies on similar brominated phenylpyridine derivatives have shown the significant role of halogen bonding in their crystal packing. mdpi.com

The interplay of these non-covalent forces can lead to complex and predictable supramolecular architectures. The hexyl chain can also influence the packing of the molecules, potentially leading to liquid crystalline phases.

Coordination Chemistry with Metal Ions for Supramolecular Architectures

The pyridine nitrogen atom in this compound provides a coordination site for metal ions. This allows for the construction of metal-organic complexes and coordination polymers. By reacting with various metal ions, it is possible to form discrete supramolecular structures like cages and rings, or extended one-, two-, or three-dimensional networks. researchgate.net The choice of metal ion, with its specific coordination geometry and electronic properties, combined with the structure of the ligand, determines the final architecture and functionality of the assembly. For instance, terpyridine ligands, which are composed of three pyridine units, are well-known for forming stable complexes with a wide range of metals, creating diverse supramolecular structures. researchgate.net By analogy, this compound can act as a monodentate ligand, or it could be incorporated into larger polydentate ligand systems.

Host-Guest Chemistry and Molecular Recognition Phenomena with Pyridine Derivatives

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. Pyridine derivatives are frequently used in the design of host molecules due to their ability to participate in various non-covalent interactions. The cavity of a host molecule can be engineered to selectively bind specific guests based on size, shape, and chemical complementarity.

While this compound itself is not a macrocyclic host, it can be a building block for larger host systems. Furthermore, studies on pyridine derivatives have shown their ability to act as guests, binding within the cavities of host molecules like calixarenes. mdpi.comresearchgate.net The binding affinity and selectivity in such systems are governed by a combination of electrostatic interactions, van der Waals forces, and π-stacking. The specific functional groups on the pyridine guest, such as the bromo and hexyl groups in this compound, would significantly influence its recognition by a potential host molecule. The thermodynamics of such binding events can be studied to quantify the strength and nature of the host-guest interactions. dntb.gov.ua

The table below summarizes the thermodynamic parameters for the complexation of various pyridine derivatives with a water-soluble calix arene sulfonate host, illustrating the principles of molecular recognition.

Guest Pyridine Derivative Association Constant (Ka) / M⁻¹ ΔG° / kJ mol⁻¹ ΔH° / kJ mol⁻¹ TΔS° / kJ mol⁻¹
Pyridine310-14.2-18.8-4.6
2-Methylpyridine450-15.1-20.5-5.4
4-Methylpyridine820-16.6-22.6-6.0
2,6-Dimethylpyridine120-11.9-15.1-3.2

Table 2: Thermodynamic data for the 1:1 complexation of pyridine derivatives with a sulfonatocalix arene host at pH 7.2 and 298.15 K. Data extracted from related studies on pyridine derivatives. dntb.gov.ua

Chemical Reactivity and Catalytic Transformations Involving 2 4 Bromophenyl 5 Hexylpyridine

Reactivity of the Bromine Moiety in Post-Synthetic Modification

The carbon-bromine bond on the phenyl ring is a key functional handle for introducing molecular diversity. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, although nucleophilic substitution can also be considered under specific conditions.

The bromine atom on the phenyl group of 2-(4-bromophenyl)-5-hexylpyridine is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward synthesis of a vast array of derivatives. uwindsor.caresearchgate.net The general order of reactivity for halogens in these couplings is I > Br > Cl, making the bromo-substituent a reliable and efficient reaction site. chemistry-chemists.com

Key cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives. This is one of the most robust and widely used methods for C-C bond formation. rsc.orgmdpi.com

Stille Coupling: Coupling with organostannanes (organo-tin compounds) provides another effective route to C-C bond formation, particularly for creating complex architectures. researchgate.net

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne structures. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, leading to functionalized aniline (B41778) derivatives.

Heck Coupling: The reaction with alkenes forms new C-C bonds, typically yielding substituted stilbene-like structures.

These derivatizations allow for the systematic tuning of the electronic and photophysical properties of the molecule, making it a valuable building block for materials science and medicinal chemistry.

Table 1: Examples of Cross-Coupling Reactions for Derivatization

Coupling ReactionCoupling PartnerCatalyst/Conditions (Typical)Resulting Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-(Biphenyl-4-yl)-5-hexylpyridine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-(4-(Phenylethynyl)phenyl)-5-hexylpyridine
Buchwald-HartwigAnilinePd₂(dba)₃, Ligand (e.g., BINAP), BaseN-(4-(5-Hexylpyridin-2-yl)phenyl)aniline
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-(4-Vinylphenyl)-5-hexylpyridine

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally challenging. wikipedia.orglibretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the absence of such activation, forcing conditions such as high temperatures, high pressures, and very strong nucleophiles (e.g., amides, alkoxides) are often required.

The general form of the reaction is: Nuc:⁻ + Ar-Br → Ar-Nuc + Br⁻ wikipedia.org

While the pyridine (B92270) ring itself is electron-deficient and can be susceptible to nucleophilic attack (especially at positions 2 and 4), its electronic effect on the attached phenyl ring is not sufficient to strongly activate the para-bromine for SNAr under mild conditions. uoanbar.edu.iq Therefore, for synthetic purposes, cross-coupling reactions are overwhelmingly preferred for modifying the C-Br bond.

Role of the Pyridine Nitrogen in Metal Complexation and Catalysis

The lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base, capable of coordinating to a wide variety of transition metals. This property allows this compound to function as a ligand in catalysis or as a precursor for organocatalysts. mdpi.comrsc.org

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and transition metal catalysis. d-nb.infomdpi.com The nitrogen atom in this compound can form stable coordinate bonds with metals such as palladium, ruthenium, rhodium, iridium, iron, and zinc. rsc.orgmdpi.commdpi.comrdd.edu.iq As a monodentate ligand, it can influence the steric and electronic environment of the metal center, thereby modulating its catalytic activity and selectivity.

Complexes formed from such ligands are instrumental in a variety of catalytic transformations, including:

C-H Activation: Iridium and rhodium complexes with pyridine-based ligands can catalyze the direct functionalization of C-H bonds. d-nb.info

Redox Reactions: Iron and ruthenium complexes are often employed in catalytic oxidation or reduction reactions. rsc.org

Cross-Coupling: Palladium complexes are central to the cross-coupling reactions mentioned in section 6.1.1. The ligand can stabilize the active catalytic species. mdpi.com

The presence of the bromo-phenyl group offers the potential for this molecule to act as a "ligand-substrate," where it coordinates to a metal that then catalyzes a reaction at the C-Br bond of the same molecule.

Table 2: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand RoleExample Catalytic Application
Palladium (Pd)Stabilizing ligand for Pd(0)/Pd(II) cyclesSuzuki-Miyaura, Heck, Buchwald-Hartwig reactions
Ruthenium (Ru)Component of redox-active or photoredox catalystsAtom Transfer Radical Polymerization (ATRP), Metathesis
Iridium (Ir)Directing group or ligand in C-H activationCatalytic borylation or arylation of C-H bonds
Iron (Fe)Ligand in biomimetic or redox catalystsOxidation or reduction reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.govresearchgate.net The pyridine nitrogen in this compound can be readily alkylated or acylated to form a positively charged pyridinium (B92312) salt. chemistry-chemists.com

R-X + C₅H₄N-R' → [R-X-C₅H₄N⁺-R'] X⁻

These pyridinium salts can function as:

Phase-Transfer Catalysts: The lipophilic nature of the hexyl and phenyl groups combined with the charged nitrogen can facilitate the transport of anionic reagents between aqueous and organic phases, accelerating reaction rates.

Lewis Acid Catalysts: The positive charge on the nitrogen enhances the acidity of protons on adjacent carbons, allowing the pyridinium salt to act as a hydrogen-bond donor and activate substrates.

N-Heterocyclic Carbene (NHC) Precursors: While less common than for imidazolium (B1220033) salts, deprotonation of certain pyridinium salts can yield NHCs, which are powerful catalysts for a range of reactions, including benzoin (B196080) condensations and transesterifications.

Furthermore, the neutral pyridine itself can act as a weak Brønsted base or a nucleophilic catalyst in various transformations. researchgate.net

Transformations and Functionalization of the Hexyl Alkyl Chain

The 5-hexyl group provides another site for chemical modification, although it is generally less reactive than the bromine moiety or the pyridine nitrogen. The reactivity of the hexyl chain is characteristic of a typical alkane, with the position alpha to the pyridine ring (C1') exhibiting slightly enhanced reactivity due to the electronic influence of the aromatic system.

Potential transformations include:

Free-Radical Halogenation: Under UV light or with a radical initiator (e.g., AIBN), the hexyl chain can be halogenated, primarily at the C1' position, which is the most activated "benzylic-like" position. This introduces a new handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents can oxidize the alkyl chain. Depending on the conditions, this could lead to the formation of ketones, carboxylic acids (via cleavage), or alcohols at the C1' position.

Dehydrogenation: Catalytic dehydrogenation could potentially introduce unsaturation into the hexyl chain, creating hexenyl or hexadienyl side chains, which can then undergo further reactions such as addition or polymerization.

These transformations are based on established principles of organic reactivity, allowing for further diversification of the this compound scaffold.

Future Research Directions and Emerging Interdisciplinary Applications

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the development of novel, sustainable methods for preparing compounds like 2-(4-Bromophenyl)-5-hexylpyridine is a key area of future research. Traditional methods for pyridine (B92270) synthesis often involve harsh conditions, multi-step procedures, and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on green and sustainable approaches that offer higher efficiency, lower environmental impact, and greater atom economy.

Future research in this area could focus on several promising strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov A one-pot, four-component reaction under microwave irradiation could be a viable and efficient route for the synthesis of this compound and its derivatives. nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and harmful organic solvents is a major goal of sustainable chemistry. Research into solid-state reactions or reactions using green solvents like water or polyethylene (B3416737) glycol (PEG) could lead to more environmentally benign synthetic pathways. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly desirable for their efficiency and atom economy. conicet.gov.ar Designing a convergent MCR for this compound would be a significant advancement. conicet.gov.ar

Reusable Catalysts: The use of heterogeneous catalysts, such as Montmorillonite K-10, which can be easily recovered and reused, offers a sustainable alternative to traditional homogeneous catalysts. doi.org

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisShorter reaction times, higher yields, cleaner product profiles. nih.govOptimization of reaction parameters (temperature, time, power) for specific reactants.
Catalyst-Free/Solvent-FreeReduced environmental impact, simplified purification. researchgate.netExploration of solid-state reactions and green solvent systems.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to molecular diversity. conicet.gov.arDesign of novel MCRs tailored for the synthesis of 2-aryl-5-alkylpyridines.
Reusable CatalystsCost-effective, reduced waste, environmentally friendly. doi.orgDevelopment and screening of efficient and robust heterogeneous catalysts.

Exploration of Functional Material Integration and Device Engineering

The electronic properties of 2-phenylpyridine (B120327) derivatives make them attractive candidates for use in functional materials, particularly in the field of optoelectronics. The integration of this compound into devices such as Organic Light-Emitting Diodes (OLEDs) is a promising avenue for future research.

The performance of such devices is highly dependent on the molecular structure of the materials used. The substituents on the pyridine ring play a crucial role in tuning the electronic and photophysical properties. For instance, the position of the nitrogen atom in the pyridine ring and the nature of the substituents can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn affects charge injection and transport properties.

Future research in this domain could investigate:

Tuning of Optoelectronic Properties: Systematic studies on how the bromo- and hexyl- groups in this compound influence its photoluminescence, charge mobility, and triplet energy levels. This could involve the synthesis of a series of analogous compounds with varying alkyl chain lengths and different halogen substituents.

Device Fabrication and Characterization: The incorporation of this compound as an emitter, host, or charge-transporting material in OLEDs. nih.govresearchgate.net The performance of these devices, including their efficiency, color purity, and operational stability, would be thoroughly characterized.

Structure-Property Relationships: Establishing a clear correlation between the molecular structure of this compound and its performance in optoelectronic devices. This understanding is crucial for the rational design of new and improved materials. nih.gov

Property to InvestigatePotential Influence of SubstituentsRelevance to Device Performance
HOMO/LUMO Energy LevelsThe electron-withdrawing nature of the bromophenyl group and the electron-donating nature of the hexyl group will modulate the energy gap.Determines charge injection barriers and the color of emitted light in OLEDs.
Photoluminescence Quantum YieldThe presence of the heavy bromine atom could enhance intersystem crossing, potentially leading to efficient phosphorescence.Directly impacts the brightness and efficiency of light-emitting devices.
Charge Carrier MobilityThe hexyl chain can influence the intermolecular packing and morphology of thin films, affecting charge transport.Crucial for achieving high current efficiencies and low operating voltages in devices.
Triplet Energy LevelThe electronic nature of the substituents will determine the triplet energy, which is critical for hosting phosphorescent emitters.Essential for preventing back energy transfer and achieving high efficiency in phosphorescent OLEDs.

Advanced Multiscale Computational Modeling and Experimental Validation Strategies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules like this compound before they are synthesized. ias.ac.inresearchgate.net This in-silico approach can significantly accelerate the discovery and design of new materials by providing insights into their electronic structure, reactivity, and potential applications.

Future research should employ a synergistic approach that combines advanced computational modeling with experimental validation:

DFT Calculations: To predict key properties such as HOMO/LUMO energies, electron affinity, ionization potential, and dipole moment. core.ac.uk These calculations can also provide insights into the molecule's vibrational spectra (IR and Raman) and its potential for non-linear optical applications.

Quantitative Structure-Property Relationship (QSPR) Modeling: To establish mathematical relationships between the molecular structure of a series of pyridine derivatives and their physicochemical properties. researchgate.net This can aid in the design of new compounds with desired characteristics. researchgate.net

Experimental Validation: The theoretical predictions must be rigorously tested through experimental measurements. This includes synthesizing the compound and characterizing its properties using techniques such as cyclic voltammetry (for redox potentials), UV-Vis and photoluminescence spectroscopy (for optical properties), and single-crystal X-ray diffraction (for solid-state structure). mdpi.com

Computational MethodPredicted PropertiesExperimental Validation Technique
Density Functional Theory (DFT)HOMO/LUMO energies, electron density distribution, vibrational frequencies. ias.ac.inresearchgate.netCyclic Voltammetry, UV-Vis Spectroscopy, Photoluminescence Spectroscopy, IR/Raman Spectroscopy.
Time-Dependent DFT (TD-DFT)Excited state energies, absorption and emission spectra.UV-Vis and Photoluminescence Spectroscopy.
Molecular Dynamics (MD) SimulationsSelf-assembly behavior, morphology of thin films.Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM).
QSPR ModelingCorrelation of structural features with physicochemical properties. researchgate.netSynthesis and characterization of a library of related compounds.

Bioinspired and Biomimetic Applications of Pyridyl-Based Compounds (excluding clinical trials)

The pyridine moiety is a common structural motif in many natural products and biologically active molecules. This has inspired the development of pyridyl-based compounds for a variety of biomimetic and bioinspired applications, an area where this compound could find utility.

Future research in this interdisciplinary field could explore:

Biomimetic Catalysis: Pyridine-based ligands can coordinate with metal ions to form complexes that mimic the active sites of metalloenzymes. bohrium.comrsc.orguniversiteitleiden.nl The nitrogen atom of the pyridine ring in this compound could act as a coordination site for a metal center, and the resulting complex could be investigated for its catalytic activity in various organic transformations. researchgate.net

Biomimetic Sensors: The ability of pyridine derivatives to interact with specific analytes makes them promising candidates for the development of chemical sensors. tsijournals.comnih.govresearchgate.net For example, a sensor based on this compound could be designed to detect metal ions or small organic molecules through changes in its optical or electrochemical properties. rsc.org

Self-Assembly and Supramolecular Chemistry: Inspired by biological systems, the self-assembly of molecules into well-defined nanostructures is a rapidly growing field. The interplay of the aromatic and aliphatic parts of this compound could drive its self-assembly into interesting architectures with potential applications in nanotechnology and materials science.

Application AreaRole of this compoundResearch Direction
Biomimetic CatalysisAs a ligand to create metal complexes that mimic enzyme active sites. bohrium.comrsc.orgSynthesis and catalytic evaluation of metal complexes in oxidation, reduction, or C-C coupling reactions.
Biomimetic SensorsAs a recognition element that binds to target analytes, leading to a detectable signal. tsijournals.comnih.govDevelopment of optical or electrochemical sensors for environmental or biological monitoring.
Bioinspired Self-AssemblyAs a building block for the formation of ordered nanostructures through non-covalent interactions.Investigation of self-assembly in solution and on surfaces to create functional nanomaterials.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl and hexyl groups). For example, aromatic protons in the 7.0–8.5 ppm range and hexyl chain protons at 0.5–2.5 ppm.
  • X-ray Crystallography : highlights structural validation of bromophenyl-pyridine derivatives via single-crystal XRD, resolving bond angles and torsional strain .
  • Elemental Analysis : Used in to confirm stoichiometry (e.g., C, H, N, Br percentages within ±0.3% of theoretical values) .

How can crystallographic data discrepancies be resolved during structural refinement?

Advanced Research Focus
Discrepancies between experimental and modeled data (e.g., thermal parameters, occupancy) require:

  • SHELXL Refinement : notes SHELXL’s robustness in handling high-resolution or twinned data. Adjusting weighting schemes and constraints (e.g., isotropic vs. anisotropic displacement parameters) improves R-factors .
  • ORTEP-3 Visualization : Graphical analysis of electron density maps () identifies misplaced atoms or disorder, guiding manual corrections .
  • Validation Tools : PLATON or Mercury for symmetry checks and hydrogen-bonding networks .

What strategies address contradictions between spectroscopic and crystallographic data?

Q. Advanced Research Focus

  • Multi-Technique Cross-Validation : Compare XRD bond lengths with DFT-calculated geometries (e.g., Gaussian 09 at B3LYP/6-31G* level). uses Hirshfeld surface analysis to reconcile intermolecular interactions with spectral data .
  • Dynamic NMR : Resolves conformational flexibility (e.g., hexyl chain rotamers) that XRD may average .
  • Synchrotron Data Collection : High-flux sources improve resolution for low-quality crystals, reducing ambiguity .

How does the hexyl substituent influence the compound’s electronic and steric properties in supramolecular systems?

Q. Advanced Research Focus

  • Electron Density Mapping : The hexyl chain’s electron-donating/withdrawing effects alter π-π stacking (evidenced in similar pyridine derivatives in ).
  • Steric Effects : Long alkyl chains (C6) reduce packing efficiency, as seen in lower melting points compared to shorter-chain analogs (e.g., 175–177°C for a related thiazolidine derivative in vs. 240°C for simpler bromophenyl compounds) .
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution and predict reactivity in cross-coupling reactions .

What methodologies ensure high purity for this compound in mechanistic studies?

Q. Advanced Research Focus

  • Recrystallization : Solvent pairs like ethyl acetate/hexane for removing Pd catalyst residues (common in Suzuki reactions) .
  • Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from regioisomers.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Exact Mass 289.9588786 in ) confirms molecular integrity and detects trace impurities .

How can researchers leverage computational tools to predict the compound’s reactivity in novel reactions?

Q. Advanced Research Focus

  • Reactivity Descriptors : Fukui indices (calculated via Gaussian) identify nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF in Suzuki coupling) .
  • Docking Studies : AutoDock Vina predicts interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.